DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt

Lipid biophysics Thermosensitive liposomes Membrane fluidity

DSPA (L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt; CAS 108321-18-2) is a synthetic, fully saturated anionic phospholipid belonging to the phosphatidic acid (PA) class. It features two saturated C18:0 (stearoyl) acyl chains esterified at the sn-1 and sn-2 positions of a glycerol-3-phosphate backbone, with a disodium counterion.

Molecular Formula C39H75Na2O8P
Molecular Weight 749.0 g/mol
Cat. No. B12284738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt
Molecular FormulaC39H75Na2O8P
Molecular Weight749.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]
InChIInChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2
InChIKeyXPMKJIKGYGROQR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPA (L-beta,gamma-Distearoyl-alpha-phosphatidic Acid Disodium Salt): A High-Tm Saturated Phosphatidic Acid for Thermally Stable Lipid Formulations


DSPA (L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt; CAS 108321-18-2) is a synthetic, fully saturated anionic phospholipid belonging to the phosphatidic acid (PA) class. It features two saturated C18:0 (stearoyl) acyl chains esterified at the sn-1 and sn-2 positions of a glycerol-3-phosphate backbone, with a disodium counterion. As a high-purity phospholipid (≥99% PA purity in commercial Coatsome® MA-8080LS grade ), DSPA is distinguished by its exceptionally high gel-to-liquid crystalline phase transition temperature (Tm ≈ 74 °C), which is the highest among commonly used saturated phosphatidic acid species [1]. At physiological temperature (37 °C), DSPA resides in the ordered gel (Lβ) phase, conferring superior membrane rigidity and reduced passive leakage compared to shorter-chain or unsaturated PA analogs. DSPA is employed as a functional excipient in liposomal and lipid nanoparticle (LNP) drug delivery systems, as a model anionic lipid in biomembrane biophysics, and as a selective ligand in studies of PA-binding proteins.

Why Phosphatidic Acid Species Are Not Interchangeable: Chain-Length-Dependent Membrane Properties of DSPA vs. DPPA and DLPA


Phosphatidic acids are not a functionally homogeneous class; their biophysical behavior, protein-binding selectivity, and performance in lipid formulations are exquisitely sensitive to acyl chain length and saturation. For instance, the gel-to-liquid crystalline phase transition temperature (Tm) scales directly with chain length: DSPA (C18:0, Tm ≈ 74 °C) [1] vs. DPPA (C16:0, Tm ≈ 41 °C) represents a ~33 °C differential that fundamentally alters membrane fluidity at physiological and hyperthermic temperatures. Similarly, DSPA and the shorter-chain DLPA (C12:0) exhibit profoundly different monolayer phase behavior: DSPA forms condensed monolayers while DLPA forms liquid-expanded monolayers at identical pH and temperature [2]. Moreover, DSPA and DLPA display opposite miscibility behavior with perfluorodecanoic acid (PFD): DSPA forms non-miscible, phase-segregated domains whereas DLPA mixes homogeneously with PFD [3]. In protein-binding contexts, saturated PA species such as DSPA (18:0/18:0-PtdOH) and DPPA (16:0/16:0-PtdOH) bind PLCβ1 with substantially higher affinity than unsaturated species such as 18:0/20:4-PtdOH or 18:1/18:1-PtdOH [4]. These chain-length- and saturation-dependent differences mean that substituting one PA species for another without re-optimizing the formulation or experimental system will yield non-equivalent—and potentially non-functional—results. The quantitative evidence below delineates exactly where DSPA diverges from its closest analogs.

Quantitative Differentiation of DSPA vs. DPPA, DLPA, and Unsaturated PA Analogs: A Comparator-Based Evidence Guide


Gel-to-Liquid Crystalline Phase Transition Temperature (Tm): DSPA vs. DPPA vs. DLPA

DSPA exhibits the highest gel-to-liquid crystalline phase transition temperature (Tm) among commonly utilized saturated phosphatidic acid species, a direct consequence of its two C18:0 stearoyl chains. The Tm of DSPA is approximately 74 °C [1], compared with approximately 41 °C for DPPA (C16:0 dipalmitoyl chains) . This ~33 °C differential means that at physiological temperature (37 °C), DSPA resides deep in the ordered gel (Lβ) phase—approximately 37 °C below its Tm—whereas DPPA is merely ~4 °C below its Tm and thus closer to the pre-transition regime where membrane permeability begins to increase. The shorter-chain DLPA (C12:0) has an even lower Tm and is in the liquid-crystalline (Lα) phase at 37 °C. The chain-length dependence of Tm for saturated PAs has been systematically established by Tolgyesi and Monticelli [1]. Commercial technical specifications routinely corroborate the DSPA Tm value of ~74 °C .

Lipid biophysics Thermosensitive liposomes Membrane fluidity Differential scanning calorimetry

Selective Binding of PLCβ1 to Saturated vs. Unsaturated Phosphatidic Acid Species

Hoshino et al. (2022) conducted a systematic comparison of the binding of phospholipase C β1 (PLCβ1) to liposomes containing eight structurally distinct phosphatidic acid (PtdOH) molecular species [1]. The fully saturated di-18:0 species (18:0/18:0-PtdOH, i.e., DSPA) exhibited binding activity that was 'almost the same' as that of the di-16:0 species (16:0/16:0-PtdOH, i.e., DPPA), which showed the strongest interaction among all species tested. Critically, both saturated PA species bound PLCβ1 with substantially greater affinity than mixed or polyunsaturated species: 16:0/18:1-PtdOH, 18:0/18:1-PtdOH, 18:1/18:1-PtdOH (DOPA), 18:0/20:4-PtdOH, and 18:0/22:6-PtdOH all displayed markedly weaker binding. Furthermore, the binding of PLCβ1 to 16:0/16:0-PtdOH was substantially stronger than to other anionic phospholipids including 16:0/16:0-phosphatidylserine, cardiolipin, and 16:0/16:0-PtdIns. Mutagenesis identified Lys946 and Lys951 as the critical residues mediating this selective recognition of saturated PA species [1].

Signal transduction Phospholipase C Protein-lipid interaction PA-binding proteins

Cellular Internalization Enhancement: DOPC/DSPA Liposomes vs. DOPC and DOPC/DSPG Liposomes

Auguste et al. (2025) compared the in vitro cellular internalization of three liposomal formulations—pure DOPC, DOPC/DSPG (15 mol% DSPG), and DOPC/DSPA (15 mol% DSPA)—in both normal epithelial (EpH4-Ev) and metastatic breast cancer (4T1) cells [1]. L-DOPC/DSPA liposomes exhibited approximately 3-fold higher internalization by EpH4-Ev normal epithelial cells and approximately 2-fold higher internalization by 4T1 metastatic breast cancer cells compared with pure DOPC liposomes. By contrast, L-DOPC/DSPG liposomes showed only approximately 2-fold higher uptake in EpH4-Ev cells and similar uptake to DOPC in 4T1 cancer cells. Notably, L-DOPC/DSPA and L-DOPC/DSPG had similar area compressibility moduli (KA), yet L-DOPC/DSPA displayed a more negative ζ-potential (–36 ± 1 mV vs. –27 ± 1 mV for DOPC/DSPG) [1], suggesting that the combination of mechanical properties and higher negative surface charge in DSPA-containing liposomes contributes to their superior cellular uptake profile.

Drug delivery Liposome uptake Cancer cells Epithelial cells

Monolayer Phase Behavior: Condensed (DSPA, DPPA) vs. Liquid-Expanded (DLPA, Unsaturated PAs) at Neutral pH

Demel et al. (1992) systematically characterized the monolayer phase behavior of a homologous series of phosphatidic acids at the air-water interface [1]. At neutral pH and 22 °C, distinctly different phase behaviors were observed depending on acyl chain length and saturation: dilauroylphosphatidic acid (DLPA, C12:0) and all unsaturated phosphatidic acids (including DOPA, C18:1) formed liquid-expanded monolayers, whereas dipalmitoylphosphatidic acid (DPPA, C16:0) and distearoylphosphatidic acid (DSPA, C18:0) both formed condensed monolayers. Dimyristoylphosphatidic acid (DMPA, C14:0) exhibited intermediate behavior, undergoing a transition from the liquid-expanded to the condensed state. The condensed monolayer state reflects tighter lateral packing of the acyl chains, which correlates with higher membrane rigidity, reduced permeability, and greater resistance to mechanical deformation [1]. Long-chain saturated PAs (DSPA, DPPA) showed little change in molecular area between pH 2 and 7, whereas short-chain saturated PAs (DLPA, DMPA) underwent pH-dependent condensation over this range due to altered hydrogen-bonding networks compensating for electrostatic repulsion.

Langmuir monolayers Lipid packing Air-water interface Membrane models

Resistance to Perfluorodecanoic Acid (PFD) Penetration: DSPA Non-Miscible vs. DLPA Miscible

Viada et al. (2019) investigated the interaction of the persistent environmental pollutant perfluorodecanoic acid (PFD) with lipid membrane models composed of DSPA, DLPA, and DSPE [1]. Using Langmuir isotherms and Brewster angle microscopy (BAM), they demonstrated that PFD mixes homogeneously with DLPA (C12:0) monolayers, producing a uniform decrease in gray level in BAM images that indicates molecular-level miscibility. In striking contrast, PFD forms a non-miscible mixture with DSPA (C18:0) monolayers, resulting in the macroscopic segregation of PFD-enriched domains that are clearly visualized by BAM. Additionally, PFD induces an increase in the mean molecular area per lipid in DSPA, DLPA, and DSPE monolayers, with the effect being most pronounced at lower surface pressures. Dynamic light scattering experiments further confirmed that PFD can penetrate into monolayers and bilayers even at lateral pressures above 30 mN m⁻¹—the accepted value for a cellular bilayer—indicating that the observed differences in miscibility are directly relevant to bilayer systems at biologically relevant packing densities [1].

Environmental toxicology Membrane disruption PFAS interaction Lipid monolayer stability

Mitogenic Activity: Long-Chain Saturated PAs (DSPA) vs. Short-Chain and Unsaturated PAs in Fibroblast Cells

In a systematic study of the acyl-chain-length dependence of phosphatidate mitogenic activity, DSPA was identified as the most mitogenic PA species tested in C3H/10T1/2 mouse embryo fibroblast cells [1]. The study demonstrated that phosphatidates with long-chain saturated fatty acid moieties were more mitogenic, in a dose-dependent fashion, than PAs with short saturated or unsaturated fatty acid moieties. DSPA (distearoyl-PA) and LSPA (lysostearoyl-PA) were equally potent with respect to the induction of DNA synthesis. Dioleoyl-PA (DOPA, C18:1) and lysooleoyl-PA (LOPA) were much weaker than both DSPA and LSPA. Importantly, pre-incubation with dilauroyl-PA (DLPA, C12:0) reduced the mitogenic effect of DSPA by 85% [1], demonstrating that DLPA can act as a competitive antagonist. Despite the differences in mitogenic potency, both DSPA and DLPA were equally taken up by the cells after 30 minutes, indicating that the chain-length specificity operates at a post-uptake signaling step rather than at the level of membrane partitioning. DSPA-induced mitogenesis was accompanied by only a modest intracellular calcium transient (0.6 μM) compared to LOPA (1.3 μM), suggesting that the mitogenic signaling mechanism is largely calcium-independent [1].

Cell proliferation DNA synthesis Mitogenic signaling C3H/10T1/2 cells

High-Impact Application Scenarios for DSPA (Distearoyl Phosphatidic Acid Disodium Salt) Based on Quantitative Differentiation Evidence


Thermosensitive Liposomes (TSLs) for Triggered Drug Release at Mild Hyperthermia (39–45 °C)

DSPA's exceptionally high phase transition temperature (Tm ≈ 74 °C) [1] ensures that DSPA-containing liposomal membranes remain in the tightly packed gel phase at both physiological (37 °C) and mildly hyperthermic temperatures (39–45 °C). When co-formulated with phospholipids such as DPPC (Tm ~41 °C) or DSPC (Tm ~55 °C), DSPA can serve as the gel-phase anchor component that maintains bilayer integrity below the trigger temperature while the lower-Tm component undergoes phase transition to enable localized drug release. By contrast, substituting DSPA with DPPA (Tm ≈ 41 °C) would cause both lipid components to melt within the same temperature window, eliminating the differential melting behavior that enables sharp, temperature-gated release. The ~33 °C Tm gap between DSPA and DPPA is the critical design parameter that makes DSPA the rational choice for TSL formulations requiring a wide operational temperature safety margin.

Anionic Liposomes with Enhanced Cellular Uptake for Intracellular Drug Delivery

DOPC/DSPA liposomes (15 mol% DSPA) achieve approximately 3-fold and 2-fold higher internalization by normal epithelial cells and metastatic breast cancer cells, respectively, compared with pure DOPC liposomes [1]. This enhancement exceeds that of DOPC/DSPG liposomes, which achieve only ~2-fold enhancement in epithelial cells and no significant enhancement in cancer cells. The higher negative ζ-potential of DSPA-containing liposomes (–36 ± 1 mV vs. –27 ± 1 mV for DSPG) [1] likely contributes to this differential by promoting electrostatic interactions with positively charged domains on the cell surface. For formulation scientists developing liposomal carriers of nucleic acids, chemotherapeutics, or imaging agents that require efficient intracellular delivery, selecting DSPA over DSPG as the anionic lipid component provides a quantifiable uptake advantage without requiring additional surface modification.

In Vitro Reconstitution of PLCβ1-Mediated Signaling Pathways Using Defined Lipid Composition

PLCβ1 selectively binds to saturated phosphatidic acid species, with DSPA (18:0/18:0-PtdOH) and DPPA (16:0/16:0-PtdOH) exhibiting the strongest binding among all PA species tested [1]. Unsaturated species—including 18:1/18:1-PtdOH, 18:0/20:4-PtdOH, and 18:0/22:6-PtdOH—show substantially weaker binding. For biochemical reconstitution experiments requiring robust and reproducible PLCβ1 recruitment to PA-containing liposomes, DSPA provides binding potency equivalent to DPPA while offering the practical advantage of greater membrane stability (due to its higher Tm) during purification, storage, and assay incubation. Researchers studying the Lys946/Lys951-mediated PA recognition mechanism should use DSPA or DPPA as the cognate ligand; using unsaturated PA species would produce artefactually weak binding that does not reflect the physiological interaction.

Model Anionic Membranes for PFAS-Membrane Interaction Studies Using Phase-Contrast Imaging

DSPA's non-miscible interaction with perfluorodecanoic acid (PFD)—resulting in macroscopic, BAM-visible domain segregation—contrasts sharply with DLPA's homogeneous mixing behavior [1]. For environmental toxicology researchers employing Langmuir monolayers or supported lipid bilayers to study the mechanisms of PFAS-induced membrane disruption, DSPA provides a model system in which PFD-induced structural changes are readily visualized and quantified via Brewster angle microscopy or fluorescence imaging. The domain segregation behavior of DSPA/PFD mixtures eliminates the need for fluorescent probes to detect phase separation, simplifying experimental workflows and reducing potential artifacts. DLPA, despite being a PA-class analog, is unsuitable for this application because its homogeneous mixing with PFD produces no discrete, imageable domains.

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